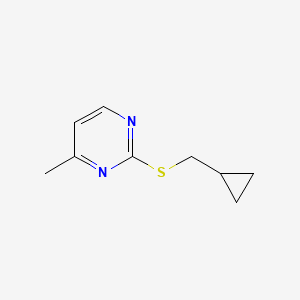

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine

Description

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine is a pyrimidine derivative featuring a cyclopropylmethylthio substituent at the 2-position and a methyl group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The cyclopropylmethylthio group introduces steric bulk and lipophilicity, which may influence biological activity, metabolic stability, and solubility.

Properties

IUPAC Name |

2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFJCQGZUVHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with cyclopropylmethylthiol. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfur atom in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclopropane ring likely increases logP compared to polar carboxymethylthio analogs, suggesting reduced aqueous solubility but improved membrane permeability .

- Electronic Effects : Unlike carboxymethylthio derivatives, the absence of electron-withdrawing groups in the target compound may result in weaker hydrogen-bonding capacity and lower polarity .

Q & A

What are the recommended synthetic routes for 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine, and how can purity be optimized?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

- Thioether formation : Reacting 4-methylpyrimidine-2-thiol with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethylthio group .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity .

- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric optimization to minimize by-products like disulfides .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

Rigorous characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.4–1.5 ppm and pyrimidine protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 223.08) .

- IR spectroscopy : Detection of thioether (C–S stretch at ~600–700 cm⁻¹) and pyrimidine ring vibrations .

How can researchers design initial biological screening assays for this compound?

Basic Research Question

Prioritize assays based on structural analogs:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, monitoring IC₅₀ values .

- Antiviral potential : Screen against RNA viruses (e.g., influenza) via plaque reduction assays, focusing on viral replication inhibition .

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based enzymatic assays .

What strategies optimize regioselectivity in substitution reactions involving this compound?

Advanced Research Question

To enhance regioselectivity:

- Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) at the pyrimidine 5-position to bias nucleophilic attack at the 4-methyl site .

- Catalytic systems : Use Pd/ligand complexes for cross-coupling reactions, improving yields of C–C bond formations .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution over elimination .

How can mechanistic studies elucidate the biological activity of this compound?

Advanced Research Question

Approaches include:

- Target identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .

- Molecular docking : Simulate interactions with kinases (e.g., ALDH1A) to predict binding modes and affinity .

- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatocyte models, identifying active or toxic derivatives .

How should researchers address contradictory data in reported biological activities?

Advanced Research Question

Resolve discrepancies via:

- Standardized assays : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) .

- Structural validation : Confirm batch-to-batch consistency using XRD or 2D NMR to rule out isomerism or impurities .

- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify off-target effects masking primary mechanisms .

What role does this compound play in materials science?

Advanced Research Question

Applications in materials science include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.